Pyrido[3,4-d]pyrimidin-2-amine

EGFR T790M Irreversible inhibitor NSCLC

Pyrido[3,4-d]pyrimidin-2-amine (CAS 1558220-31-7) is a fused bicyclic heterocycle that serves as a critical intermediate in the synthesis of kinase-targeted anticancer agents. This scaffold is specifically exploited for constructing 2,4-disubstituted and 6-substituted derivatives that demonstrate potent, sub-micromolar inhibition against clinically validated targets such as mutant EGFR, RIPK3, CDK4/6, and CXCR2.

Molecular Formula C7H6N4
Molecular Weight 146.15 g/mol
Cat. No. B13308569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrido[3,4-d]pyrimidin-2-amine
Molecular FormulaC7H6N4
Molecular Weight146.15 g/mol
Structural Identifiers
SMILESC1=CN=CC2=NC(=NC=C21)N
InChIInChI=1S/C7H6N4/c8-7-10-3-5-1-2-9-4-6(5)11-7/h1-4H,(H2,8,10,11)
InChIKeyVNFGDCQZPRUFQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrido[3,4-d]pyrimidin-2-amine: A Core Scaffold for Differentiated Kinase Inhibitor Procurement


Pyrido[3,4-d]pyrimidin-2-amine (CAS 1558220-31-7) is a fused bicyclic heterocycle that serves as a critical intermediate in the synthesis of kinase-targeted anticancer agents. This scaffold is specifically exploited for constructing 2,4-disubstituted and 6-substituted derivatives that demonstrate potent, sub-micromolar inhibition against clinically validated targets such as mutant EGFR, RIPK3, CDK4/6, and CXCR2 [1][2]. Unlike the more common pyrido[2,3-d]pyrimidine isomer found in drugs like Palbociclib, the [3,4-d] regioisomer provides a distinct vector geometry that enables access to unique selectivity profiles across the kinome.

Why Pyrido[3,4-d]pyrimidin-2-amine Cannot Be Replaced by Other Pyridopyrimidine Isomers or Quinazoline Analogs


Generic substitution with pyrido[2,3-d]pyrimidin-2-amine or quinazoline-based cores fails because the nitrogen placement in the [3,4-d] isomer fundamentally alters the hinge-binding motif orientation in the ATP-binding pocket [1]. This structural nuance directly impacts target engagement: while pyrido[2,3-d]pyrimidines are heavily represented in CDK4/6 inhibitors (e.g., Palbociclib), the pyrido[3,4-d]pyrimidine-2-amine core is specifically documented to deliver potent, irreversible EGFR-T790M inhibition and superior RIPK3-over-RIPK1 selectivity—profiles not reproducibly achieved with isomeric cores [2]. Simply interchanging the scaffold without verifying stereoelectronic compatibility leads to a total loss of the desired selectivity window, making this specific regioisomer indispensable for certain target product profiles.

Quantitative Comparator Evidence for Pyrido[3,4-d]pyrimidin-2-amine Derivatives in Kinase Inhibition and Cellular Activity


Irreversible EGFR-T790M Inhibition Potency Relative to Clinical Quinazoline-Based Inhibitors

A pyrido[3,4-d]pyrimidin-2-amine derivative (compound 25h) demonstrates potent, irreversible inhibition against mutant EGFR. The pyrido[3,4-d]pyrimidine-based inhibitor achieved an IC50 of 1.7 nM against EGFRL858R and 23.3 nM against the T790M gatekeeper mutant [1]. This dual potency against both the activating mutation and the resistance mutation is a critical metric. In cellular assays, 25h inhibited the growth of the gefitinib-resistant H1975 (L858R/T790M) lung cancer cell line with an IC50 of 0.49 μM, and the gefitinib-sensitive HCC827 (del E746-A750) line with an IC50 of 0.025 μM [1]. This contrasts with the classical 4-anilinoquinazoline scaffold used in early-generation inhibitors like gefitinib, which are ineffective against the T790M mutation (typically >1 μM in H1975 models) [1].

EGFR T790M Irreversible inhibitor NSCLC

RIPK3 Selectivity Profile Relative to the Standard Tool Compound GSK872

A pyrido[3,4-d]pyrimidin-2-amine derivative (compound 20) exhibits a superior RIPK3-over-RIPK1 selectivity index compared to GSK872, a representative RIPK3 inhibitor tool compound. In direct biochemical kinase assays, compound 20 was comparable to GSK872 against RIPK3 but significantly less potent against the off-target RIPK1, quantitatively demonstrating higher selectivity for RIPK3 over RIPK1 than GSK872 [1]. In a cellular context, compound 20 showed comparable activity in suppressing RIPK3-mediated MLKL phosphorylation in HT-29 cells relative to GSK872 [1].

RIPK3 Necroptosis Kinase selectivity

CXCR2 Antagonism Potency Achieved via Scaffold-Hopping to a Pyrido[3,4-d]pyrimidine Core

A scaffold-hopping strategy identified a pyrido[3,4-d]pyrimidine analogue as a promising CXCR2 antagonist with an IC50 value of 0.11 μM in a kinetic fluorescence-based calcium mobilization assay [1]. This represents a successful migration of biological activity from a different chemical series onto the pyrido[3,4-d]pyrimidine scaffold. Systematic structural modifications explored the structure-activity relationship, with a 6-furanyl analogue (compound 17b) retaining similar antagonistic potency as the original hit, while most other modifications led to a loss of activity, underscoring the specific contribution of the core to target engagement [1].

CXCR2 Chemokine receptor Scaffold hopping

High-Confidence Research and Procurement Application Scenarios for Pyrido[3,4-d]pyrimidin-2-amine


Discovery of Irreversible Tyrosine Kinase Inhibitors Overcoming T790M Resistance

Medicinal chemistry teams designing next-generation, irreversible EGFR inhibitors to overcome T790M-mediated resistance in non-small cell lung cancer should prioritize this scaffold. As shown in Section 3, derivative 25h delivers low nanomolar enzymatic inhibition against the double-mutant EGFRL858R/T790M (23.3 nM) and sub-micromolar cellular activity in the T790M-positive H1975 model (0.49 μM) [1]. This data forms a strong rationale for initiating lead optimization campaigns with pyrido[3,4-d]pyrimidin-2-amine to achieve covalent, mutant-selective kinase engagement not achievable with first-generation quinazoline cores.

Design of Highly Selective RIPK3 Inhibitors for Necroptosis-Driven Inflammatory Diseases

Research groups investigating RIPK3-mediated necroptosis in sterile inflammation, ischemia-reperfusion injury, or TNFα-induced systemic inflammatory response syndrome should use pyrido[3,4-d]pyrimidine-based leads. The evidence in Section 3 confirms that derivative 20 matches the on-target activity of GSK872 while displaying lower potency against the highly homologous RIPK1, yielding a superior selectivity profile in direct head-to-head biochemical assays [2]. This scaffold therefore offers a pivotal structural starting point for dissecting RIPK1-vs-RIPK3 biology and developing safer necroptosis inhibitors.

Scaffold-Hopping for Selective GPCR Antagonists

Preclinical teams seeking alternative cores for chemokine receptor antagonism, particularly for CXCR2 in oncology and inflammatory disease, can confidently adopt the pyrido[3,4-d]pyrimidine scaffold. As validated in Section 3, a scaffold-hop successfully delivered a potent CXCR2 antagonist with an IC50 of 0.11 μM, with further SAR around a furanyl substitution retaining that potency [3]. This data supports procurement of the core for systematic library synthesis to explore selective GPCR modulation.

Exploration of Selective CDK4/6 Inhibition with Reduced CDK2 Off-Target Activity

Industrial programs seeking CDK4/6 inhibitors with a wider therapeutic window can exploit patented pyrido[3,4-d]pyrimidine-2-amine derivatives. In contrast to the pyrido[2,3-d]pyrimidine-based Palbociclib, recent patent-disclosed compounds (e.g., compound 32 in US20240034731) exhibit CDK6/Cyclin D3 IC50 values of 200 nM, with evidence of structure-driven selectivity over CDK2 in radiometric kinase assays [4]. This differential profile supports the use of this specific regioisomer for next-generation, less myelosuppressive CDK4/6 inhibitors.

Quote Request

Request a Quote for Pyrido[3,4-d]pyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.